molecular formula C9H11NO2 B3193616 5-(Aminomethyl)-2-methylbenzoic acid CAS No. 733690-37-4

5-(Aminomethyl)-2-methylbenzoic acid

Cat. No.: B3193616
CAS No.: 733690-37-4
M. Wt: 165.19 g/mol
InChI Key: OHCXDCDQXZRVQE-UHFFFAOYSA-N
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Description

Structural Context and Significance of Benzoic Acid Derivatives with Aminomethyl Functionality

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with a rich history of application in pharmaceuticals, food preservation, and industrial synthesis. The introduction of an aminomethyl group onto the benzoic acid framework, as seen in 5-(Aminomethyl)-2-methylbenzoic acid, imparts a set of properties that are of particular significance in drug discovery and development.

The presence of both a carboxylic acid and an amino group allows for the formation of a zwitterion, influencing the compound's solubility and crystal packing. These functional groups also serve as versatile handles for synthetic modification. The carboxylic acid can be converted to esters, amides, or other derivatives, while the primary amine of the aminomethyl group is readily acylated, alkylated, or used in the formation of Schiff bases. This dual functionality makes such compounds ideal scaffolds for creating libraries of molecules with diverse biological activities. For instance, the related compound 4-(aminomethyl)benzoic acid is a known antifibrinolytic agent, highlighting the potential for this structural motif to interact with biological targets. drugbank.commdpi.com

The strategic placement of the methyl and aminomethyl groups on the benzene (B151609) ring of this compound further influences its steric and electronic properties. The methyl group at the 2-position can impact the conformation of the carboxylic acid group, potentially affecting its binding to biological receptors. The "magic methyl" effect, a concept in medicinal chemistry, suggests that the addition of a methyl group can significantly alter the pharmacological profile of a molecule. biosynth.com

Historical Trajectories and Early Academic Contributions to this compound Studies

While specific historical accounts detailing the initial synthesis and characterization of this compound are not extensively documented in readily available literature, the development of its parent structures, benzoic acid and aminobenzoic acids, has a long and well-established history. The synthesis of substituted benzoic acids has been a fundamental pursuit in organic chemistry for over a century, with early methods often relying on the oxidation of alkylbenzenes or the hydrolysis of nitriles.

The exploration of aminobenzoic acid derivatives gained significant momentum in the 20th century with the discovery of their diverse biological activities. For example, p-aminobenzoic acid (PABA) was identified as a vitamin for some microorganisms and became a lead compound for the development of sulfonamide antibiotics. Early academic contributions to the field of substituted benzoic acids laid the groundwork for the synthesis of more complex derivatives like this compound. These foundational studies focused on understanding the directing effects of substituents on the benzene ring during electrophilic substitution reactions, which is crucial for the regioselective synthesis of such molecules.

Overview of Principal Research Foci and Methodological Approaches concerning this compound

Current research involving this compound and its close analogs primarily revolves around its utility as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The principal research foci include its incorporation into larger molecules to modulate their physicochemical properties and biological activity.

Medicinal Chemistry Applications: A significant area of research is the use of aminomethyl benzoic acid derivatives in the design of new drugs. These scaffolds are explored for their potential in developing agents for a variety of diseases. For instance, the related compound 2-Amino-5-methylbenzoic acid has been investigated for its antitumor activity. google.com The structural motifs present in this compound make it a candidate for the synthesis of inhibitors for various enzymes, where the aminomethyl and carboxylate groups can form key interactions within the active site.

Synthetic Methodology: The synthesis of this compound itself presents a methodological challenge in controlling regioselectivity. A plausible synthetic route could involve the nitration of 2-methylbenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent functionalization to the aminomethyl group. Alternatively, a phthalimidomethylation of a suitable precursor followed by deprotection is a common strategy for introducing an aminomethyl group. A patent for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid describes a multi-step synthesis starting from m-toluic acid, involving nitration, hydrogenation, and chlorination, which showcases a general approach to synthesizing substituted aminobenzoic acids. chemrevlett.com

Detailed Research Findings: While specific, in-depth research findings exclusively on this compound are limited in publicly accessible literature, studies on closely related analogs provide valuable insights. For example, research on other aminomethyl-substituted heterocyclic and aromatic systems has demonstrated their potential as kinase inhibitors and antiproliferative agents. mdpi.comelsevierpure.com The synthesis and biological evaluation of analogs of 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine, an inhibitor of S-adenosylmethionine decarboxylase, highlights the importance of the aminomethyl functionality in interacting with biological targets. nih.gov

The table below summarizes the key properties of the closely related compound, 5-Amino-2-methylbenzoic acid, which can serve as a reference point for understanding the physicochemical characteristics of this compound.

PropertyValueSource
Molecular FormulaC₈H₉NO₂ sigmaaldrich.com
Molecular Weight151.16 g/mol sigmaaldrich.com
Melting Point194-199 °C
AppearancePowder
CAS Number2840-04-2 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXDCDQXZRVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Methylbenzoic Acid and Its Precursors

Retrosynthetic Pathways and Key Disconnection Strategies for 5-(Aminomethyl)-2-methylbenzoic acid

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For this compound, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-carbon bonds connecting the substituents to the aromatic ring.

A key functional group interconversion (FGI) strategy involves recognizing that an aminomethyl group can be derived from a variety of other functionalities. rnlkwc.ac.in For instance, it can be obtained through the reduction of a nitrile or an amide, or via the amination of a halomethyl group. This leads to several plausible retrosynthetic pathways:

Disconnection of the C-N bond: This is a common and effective strategy. The aminomethyl group can be disconnected to a halomethyl synthon (e.g., -CH₂Br) and an ammonia equivalent. This leads back to a precursor such as 5-(bromomethyl)-2-methylbenzoic acid.

Functional Group Interconversion (FGI) of the aminomethyl group: The aminomethyl group can be retrosynthetically converted to a nitrile (-CN) or an amide (-CONH₂). These functional groups can then be introduced onto the aromatic ring via established methods. For example, a nitrile can be introduced via Sandmeyer reaction of an amino group, which in turn can be obtained by reduction of a nitro group.

Disconnection of the aromatic C-C bonds: While less common for this type of molecule, one could envision disconnecting the methyl or carboxyl group. However, reactions to form these bonds on a highly substituted ring can be challenging and less regioselective. rnlkwc.ac.in

Based on these strategies, a primary and logical retrosynthetic route for this compound points towards 2-methylbenzoic acid or a closely related derivative as a plausible starting material. The key challenge then becomes the regioselective introduction of the aminomethyl or a precursor functional group at the 5-position.

Established Chemical Synthesis Routes and Mechanistic Insights

While a direct, one-pot synthesis of this compound is not prominently described in the literature, established multi-step routes can be constructed based on the synthesis of its precursors and analogous compounds.

Synthesis via ortho-Methylbenzoic Acid Derivatives and Related Starting Materials

A common and practical starting material for the synthesis of this compound is ortho-methylbenzoic acid (o-toluic acid). The synthesis of a key intermediate, 5-bromo-2-methylbenzoic acid, from o-toluic acid is a well-documented process. This brominated intermediate serves as a versatile handle for the subsequent introduction of the aminomethyl functionality.

The bromination of 2-methylbenzoic acid can be achieved using various brominating agents in the presence of a strong acid, such as concentrated sulfuric acid. chemicalbook.comgoogle.com The reaction with bromine in sulfuric acid has been shown to produce the desired 5-bromo-2-methylbenzoic acid, although the formation of the 3-bromo isomer as a byproduct can occur. google.com Another method utilizes 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid, which has been reported to yield the product in high purity. chemicalbook.com

Starting MaterialReagent(s)ConditionsProductYieldReference
2-Methylbenzoic acidBromine, conc. H₂SO₄Room temperature, 20 hours5-Bromo-2-methylbenzoic acid97% (crude) chemicalbook.com
2-Methylbenzoic acid1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione, conc. H₂SO₄Room temperature, 5 hours5-Bromo-2-methylbenzoic acid88% chemicalbook.com

Aminomethylation Approaches to Construct the 5-(Aminomethyl) Moiety

With the key intermediate, 5-bromo-2-methylbenzoic acid, in hand, the next critical step is the introduction of the aminomethyl group at the 5-position. A direct conversion is not straightforward. A plausible and commonly employed strategy involves a multi-step sequence:

Conversion of the bromo group to a nitrile: The bromo substituent can be converted to a cyano group via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or through a Rosenmund-von Braun reaction using copper(I) cyanide.

Reduction of the nitrile to an amine: The resulting 5-cyano-2-methylbenzoic acid can then be reduced to this compound. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

An alternative approach involves the conversion of the methyl group of a precursor like 2,5-dimethylbenzoic acid to a halomethyl group, followed by amination. However, selective functionalization of one methyl group in the presence of another can be challenging.

A more direct aminomethylation approach, though not specifically documented for this molecule, could be envisioned through a variation of the Delepine reaction or the Gabriel synthesis starting from a 5-(halomethyl)-2-methylbenzoic acid precursor. The synthesis of 4-aminomethylbenzoic acid has been reported via the catalytic reduction of a 4-carboxybenzaldehyde oxime, which is formed from methyl 4-formylbenzoate. google.com A similar strategy could potentially be adapted, starting from a suitable 5-formyl-2-methylbenzoic acid derivative.

Convergent and Linear Multi-Step Synthetic Sequences for this compound

For example, a plausible linear synthesis of this compound could be:

Step 1: Bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid.

Step 2: Cyanation of 5-bromo-2-methylbenzoic acid to yield 5-cyano-2-methylbenzoic acid.

Step 3: Reduction of 5-cyano-2-methylbenzoic acid to the final product, this compound.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in the later stages. While a purely convergent approach for a relatively small molecule like this compound is less common, a semi-convergent strategy could be imagined where a pre-functionalized aromatic piece is coupled with another component. However, for this specific target, a linear approach starting from a substituted benzene (B151609) ring is generally more practical.

Development of Novel and Sustainable Synthetic Strategies for this compound

The development of more efficient, sustainable, and atom-economical synthetic methods is a continuous goal in organic chemistry. For the synthesis of this compound, this involves exploring catalytic and asymmetric approaches.

Catalytic and Asymmetric Approaches in the Synthesis of this compound

Catalytic Approaches:

The use of catalytic methods can significantly improve the efficiency and sustainability of the synthesis. For instance, the amination of aryl halides is a key transformation in many synthetic sequences. Copper-catalyzed amination reactions (Ullmann condensation) have been shown to be effective for the amination of bromobenzoic acids. semanticscholar.orgnih.govorganic-chemistry.org While these methods are typically used for N-arylation, modifications could potentially be explored for the introduction of an aminomethyl precursor.

More recently, iridium-catalyzed C-H amination has emerged as a powerful tool for the late-stage functionalization of benzoic acids, although this typically directs amination to the ortho position. nih.gov

Asymmetric Approaches:

While this compound itself is not chiral, the development of asymmetric syntheses for related amino acid derivatives is a highly active area of research. nih.govmdpi.comyale.eduox.ac.uk Should a chiral center be introduced, for example, on the aminomethyl group, asymmetric catalysis would be crucial.

A recent study reported a catalytic asymmetric synthesis of unprotected β²-amino acids through the aminomethylation of bis-silyl ketene acetals catalyzed by a confined imidodiphosphorimidate (IDPi). nih.gov This method provides a scalable, one-pot approach to enantiopure β²-amino acids. While this specific methodology is for β-amino acids, it highlights the potential of developing novel catalytic systems for the asymmetric synthesis of various amino acid derivatives.

In the context of this compound, if a chiral derivative were the target, an asymmetric hydrogenation of a suitable enamine precursor or an asymmetric reduction of a ketone precursor to the aminomethyl group could be envisioned, employing chiral catalysts to control the stereochemistry.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is essential for developing sustainable and environmentally responsible pharmaceutical manufacturing processes. jddhs.com While specific literature detailing a complete "green" synthesis of this exact molecule is limited, the principles can be applied to its plausible synthetic routes by focusing on key areas such as the use of renewable feedstocks, safer solvents, catalysis, and energy efficiency. acs.orgresearchgate.net

Biocatalysis and Renewable Feedstocks: A core tenet of green chemistry is the use of renewable starting materials. acs.org Biocatalytic methods offer a powerful route to produce aromatic amino acids and their derivatives from simple, renewable feedstocks like D-glucose. annualreviews.org Engineered microorganisms can be designed to synthesize complex aromatic structures, potentially offering a pathway to precursors of this compound. annualreviews.orgmdpi.com For instance, enzymatic processes, such as those involving aromatic l-amino acid decarboxylase (AADC) or EDDS lyase, can create functionalized aromatic amines and amino acids with high specificity and under mild, aqueous conditions, thereby reducing the need for harsh reagents and protecting groups. elsevierpure.comacs.org These biocatalytic cascades represent a significant advancement over traditional multi-step chemical syntheses that often start from petroleum-derived substances. mdpi.com

Solvent Selection and Alternative Reaction Conditions: Solvents constitute a large percentage of the waste generated in pharmaceutical synthesis. mdpi.com Green chemistry emphasizes the use of safer, more benign solvents or, ideally, solvent-free conditions. acs.orgpharmafeatures.com Water is considered the optimal green solvent where substrate solubility allows. acs.org For reactions requiring organic media, alternatives like bio-derived ethanol, ethyl lactate, or supercritical CO2 are preferred over hazardous solvents like dichloromethane or DMF. jddhs.commdpi.comnd.edu

Further advancements include the use of energy-efficient techniques. jddhs.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.compharmafeatures.com Mechanochemistry, which uses mechanical force to drive reactions, can enable solvent-free synthesis, further minimizing waste. pharmafeatures.com

Catalysis and Atom Economy: Catalytic reactions are inherently greener than stoichiometric processes as they reduce waste by being used in small amounts and allowing for multiple turnovers. For a potential synthesis of this compound, a key step might involve the reduction of a nitrile or nitro group. Traditional methods might use stoichiometric metal hydrides, which have poor atom economy. A greener alternative is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), which utilizes molecular hydrogen and produces only water as a byproduct, achieving 100% atom economy in principle. acs.org Similarly, the oxidation of an aldehyde precursor to the carboxylic acid can be achieved using green oxidants like hydrogen peroxide with a selenium catalyst in water, a process that allows for recycling of the aqueous medium. mdpi.com

The table below compares traditional and greener approaches for key transformations relevant to the synthesis of aromatic aminocarboxylic acids.

TransformationTraditional MethodGreen Chemistry ApproachKey Advantages of Green Approach
Oxidation (e.g., Ar-CH₃ -> Ar-COOH)Stoichiometric KMnO₄ or CrO₃Catalytic oxidation with O₂ or H₂O₂Avoids toxic heavy metal waste; higher atom economy.
Reduction (e.g., Ar-NO₂ -> Ar-NH₂)Stoichiometric Sn/HCl or Fe/HClCatalytic hydrogenation (e.g., H₂/Pd-C)Eliminates metallic sludge waste; uses a clean reductant.
Solvent Choice Chlorinated solvents (DCM), polar aprotics (DMF)Water, ethanol, supercritical CO₂, ionic liquidsReduced toxicity, lower environmental impact, improved safety. jddhs.comacs.org
Energy Input Conventional reflux heatingMicrowave irradiation, ultrasound, mechanochemistryReduced energy consumption, shorter reaction times. mdpi.com
Starting Materials Petroleum-based feedstocksBiomass-derived precursors via fermentationUse of renewable resources. annualreviews.org

By integrating these principles—utilizing biocatalysis, selecting safer solvents, employing catalytic reagents, and optimizing energy usage—the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally benign. wjpmr.com

Chromatographic and Spectroscopic Techniques for Purification and Isolation of this compound

The purification, isolation, and structural confirmation of this compound rely on a combination of modern chromatographic and spectroscopic techniques. These methods are essential for ensuring the purity of the final compound and verifying its chemical identity.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of and purifying aminobenzoic acid derivatives. helixchrom.com Due to the compound's polar and ionizable nature, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective. helixchrom.comhelixchrom.com

Purification and Analysis: A typical HPLC method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (such as acetonitrile or methanol). researchgate.netlcms.cz The acidic buffer helps to control the ionization state of both the carboxylic acid and the amine, leading to sharp, symmetrical peaks. Gradient elution is often employed to separate the target compound from impurities with different polarities. researchgate.net For preparative HPLC, the collected fractions containing the pure compound are combined and the solvent is removed to isolate the final product.

Detection: Detection is commonly performed using a UV detector, as the aromatic ring of the molecule absorbs UV light. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight information for the eluting peaks. lcms.cz

The table below outlines a typical set of HPLC parameters that could be used for the analysis of this compound.

ParameterConditionPurpose
Column Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAqueous component; acid suppresses ionization for better peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic modifier to elute the compound.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate.
Detection UV at ~254 nm or Mass Spectrometry (MS)Detection of the aromatic ring; confirmation of molecular weight.
Column Temperature 30 - 40 °CEnsures reproducible retention times.
Injection Volume 5 - 20 µLStandard volume for analytical runs.

Spectroscopic Techniques:

Once purified, the structure of this compound is unequivocally confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The spectra, typically recorded in a deuterated solvent like DMSO-d₆, would show distinct signals corresponding to each unique proton and carbon environment in the molecule. acs.orgdergipark.org.tr

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, a singlet for the aminomethyl (CH₂) protons, and distinct multiplets for the three protons on the aromatic ring. The acidic proton of the carboxylic acid (COOH) and the amine (NH₂) protons would likely appear as broad singlets. docbrown.infomdpi.com

¹³C NMR: The spectrum would show signals for the methyl carbon, the aminomethyl carbon, the six aromatic carbons (with quaternary carbons appearing weaker), and the carbonyl carbon of the carboxylic acid. dergipark.org.trmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum would exhibit characteristic absorption bands. stmarys-ca.edu A very broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. stmarys-ca.edu The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. stmarys-ca.edu N-H stretching vibrations for the primary amine would be observed in the 3300-3500 cm⁻¹ region, while aromatic C-H and C=C stretching bands would appear at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively. acs.orgstmarys-ca.edu

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

The following table summarizes the expected key spectroscopic data for this compound.

TechniqueFeatureExpected Observation
¹H NMR Methyl Protons (CH₃)Singlet, ~2.2-2.5 ppm
Aminomethyl Protons (CH₂)Singlet, ~3.8-4.2 ppm
Aromatic Protons (Ar-H)Multiplets, ~7.0-8.0 ppm
Carboxyl Proton (COOH)Broad singlet, >10 ppm
FTIR O-H Stretch (Carboxylic Acid)Broad band, 2500-3300 cm⁻¹
C=O Stretch (Carboxylic Acid)Strong, sharp band, ~1680-1710 cm⁻¹ researchgate.net
N-H Stretch (Amine)Two bands (symm. & asymm.), ~3300-3500 cm⁻¹
Aromatic C=C StretchBands, ~1450-1600 cm⁻¹ stmarys-ca.edu
MS Molecular Ion [M+H]⁺Expected m/z corresponding to C₉H₁₂NO₂⁺

Chemical Derivatization and Functionalization Strategies of 5 Aminomethyl 2 Methylbenzoic Acid

Modifications and Transformations at the Carboxylic Acid Moiety of 5-(Aminomethyl)-2-methylbenzoic acid

The carboxylic acid group of this compound is a primary site for modifications, enabling the formation of esters, amides, and acid anhydrides, as well as conjugation to peptides and other bioactive molecules.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For substrates sensitive to strong acids, milder methods such as reaction with alkyl halides in the presence of a base or using coupling agents can be employed. The synthesis of benzocaine from p-aminobenzoic acid via Fischer esterification illustrates a similar transformation on a related molecule researchgate.net.

Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation for introducing diverse functionalities. This can be achieved by reacting this compound with a primary or secondary amine in the presence of a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency bachem.com.

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be formed from the carboxylic acid group. Symmetrical anhydrides are typically prepared by reacting the carboxylic acid with a dehydrating agent. Mixed anhydrides, often used as activated intermediates in peptide synthesis, can be generated by reacting the carboxylic acid with an acyl halide or another carboxylic acid derivative.

Reaction TypeReagents and ConditionsProduct
Esterification (Fischer-Speier)Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatMethyl 5-(aminomethyl)-2-methylbenzoate
AmidationAmine (e.g., Benzylamine), Coupling Agent (e.g., DCC/HOBt), Solvent (e.g., DMF)N-Benzyl-5-(aminomethyl)-2-methylbenzamide
Anhydride Formation (Symmetrical)Dehydrating Agent (e.g., Acetic Anhydride), Heat5-(Aminomethyl)-2-methylbenzoic anhydride
Table 1: General Conditions for Carboxylic Acid Modifications.

The presence of both an amino and a carboxylic acid group makes this compound an interesting building block for peptide synthesis, where it can act as a rigid spacer or a scaffold. Standard solid-phase or solution-phase peptide synthesis protocols can be employed, utilizing protecting groups for the aminomethyl functionality to ensure selective amide bond formation at the carboxylic acid peptide.comsigmaaldrich.com. The synthesis of peptides incorporating m-aminomethylbenzoic acid has demonstrated the feasibility of using such aminobenzoic acid derivatives in peptide chemistry publish.csiro.au.

Furthermore, the carboxylic acid moiety serves as a handle for conjugating bioactive molecules to create novel therapeutic agents or probes. This strategy has been employed to enhance the properties of parent drugs, such as solubility, cell permeability, and target specificity. The conjugation of bioactive molecules to amino acids or peptides is a promising approach in medicinal chemistry to develop new leads with improved potency nih.gov.

Bioactive Molecule ClassCoupling StrategyPotential Application
Anticancer agentsAmide bond formation via coupling agentsTargeted drug delivery
AntibioticsEster or amide linkageProdrugs with improved pharmacokinetic profiles
Fluorescent dyesAmide bond formationMolecular probes for bioimaging
Table 2: Examples of Bioactive Conjugates.

Reactivity and Functionalization of the Aminomethyl Group of this compound

The aminomethyl group provides a nucleophilic center that can undergo a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Acylation: The primary amine of the aminomethyl group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding amides. This reaction is a fundamental method for introducing acyl groups onto an amine.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group is a common motif in many pharmaceutical compounds.

Urethane Formation: The aminomethyl group can react with isocyanates or chloroformates to form ureas and urethanes (carbamates), respectively. Urethanes are often used as protecting groups for amines in multi-step syntheses mdpi.com. The formation of urethanes from amines and isocyanates is a well-established reaction, often catalyzed by tertiary amines researchgate.netmdpi.com.

Alkylation: The aminomethyl group can be alkylated using alkyl halides, although this reaction can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (B8407120) commonorganicchemistry.comwikipedia.orgyoutube.com. The synthesis of 4-(benzylamino)benzoic acid derivatives has been achieved through the reductive amination of p-aminobenzoic acid with substituted benzaldehydes acs.org.

Schiff Base Formation: The aminomethyl group can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. Schiff bases derived from aminobenzoic acids have been synthesized and characterized nih.govrjptonline.orgasianpubs.orgresearchgate.net.

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride, Base (e.g., Pyridine)Amide
SulfonylationSulfonyl chloride, Base (e.g., Triethylamine)Sulfonamide
Urethane FormationIsocyanate or Chloroformate, BaseUrea or Urethane
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
Schiff Base FormationAldehyde or Ketone, Acid or Base catalyst, DehydrationImine
Table 3: Functionalization Reactions of the Aminomethyl Group.

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of various heterocyclic systems. Intramolecular cyclization can lead to the formation of lactams, while intermolecular reactions with other bifunctional molecules can yield a variety of heterocyclic scaffolds. For instance, derivatives of 2-aminobenzoic acid are known to undergo cyclization reactions to form quinazolinones and other heterocyclic structures ijcce.ac.irekb.egbu.edu.egnih.gov. While specific examples involving this compound are not prevalent in the literature, its structural motifs suggest potential for similar transformations.

Aromatic Ring Functionalization and Regioselective Substitution of this compound

The reactivity and orientation of incoming substituents on the benzene (B151609) ring of this compound are governed by the electronic and steric effects of the existing groups: the -CH₃ group at C2, the -COOH group at C1, and the -CH₂NH₂ group at C5.

-CH₃ (methyl) group: An alkyl group, it is a weak activating group and directs incoming electrophiles to the ortho and para positions.

-COOH (carboxyl) group: This is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position.

-CH₂NH₂ (aminomethyl) group: While the amino group itself is strongly activating, the methylene (B1212753) spacer (-CH₂-) isolates the nitrogen from the aromatic ring, diminishing its resonance effect. The primary influence is through the inductive effect. Under acidic conditions, protonation of the amino group to -CH₂NH₃⁺ would make it a deactivating, meta-directing group.

PositionInfluence from -CH₃ (at C2)Influence from -COOH (at C1)Influence from -CH₂NH₂ (at C5)Predicted Outcome
C3 ortho (activating)meta (deactivating)meta (deactivating, if protonated)Potentially favored due to activation from the methyl group.
C4 meta (neutral)para (deactivating)ortho (activating, if unprotonated)Possible, influenced by the aminomethyl group's state.
C6 para (activating)ortho (deactivating)ortho (activating, if unprotonated)Sterically hindered by the adjacent -COOH group.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the benzene ring. The regioselectivity of these reactions on this compound is dictated by the combined directing effects of the substituents.

Common EAS reactions include nitration, halogenation, and sulfonation. The conditions for these reactions must be carefully chosen to avoid unwanted side reactions with the amino and carboxyl groups. For instance, the amino group must often be protected, typically by acylation, to prevent its reaction with the electrophile and to modulate its directing effect.

Nitration: Treatment with nitric acid in the presence of sulfuric acid would likely lead to substitution at the C3 position, which is activated by the ortho-methyl group and meta to the deactivating carboxyl group.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would also be expected to favor substitution at the C3 position. Control of stoichiometry is crucial to prevent multiple halogenations.

The table below summarizes the predicted outcomes and potential conditions for EAS reactions on a protected derivative, N-acetyl-5-(aminomethyl)-2-methylbenzoic acid.

ReactionReagents and ConditionsMajor Product
NitrationHNO₃, H₂SO₄, 0 °CN-acetyl-5-(aminomethyl)-3-nitro-2-methylbenzoic acid
BrominationBr₂, FeBr₃, CCl₄N-acetyl-3-bromo-5-(aminomethyl)-2-methylbenzoic acid
SulfonationFuming H₂SO₄N-acetyl-5-(aminomethyl)-2-methyl-3-sulfobenzoic acid

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directed metalation group (DMG), guiding a strong base (like an organolithium reagent) to deprotonate the ortho position. In the case of this compound, the position ortho to the carboxyl group is C6.

The general process involves:

Protection of the amino group (e.g., as a Boc-carbamate).

Deprotonation of the carboxylic acid and the ortho position using a strong base like lithium diisopropylamide (LDA) or sec-butyllithium.

Quenching the resulting aryllithium species with an electrophile.

This strategy allows for the introduction of a wide variety of substituents at the C6 position, which is otherwise difficult to functionalize due to steric hindrance and the deactivating effect of the adjacent carboxyl group.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the benzoic acid core must first be converted into an aryl halide or triflate. For example, bromination at the C3 position, as described in the previous section, would yield a substrate suitable for cross-coupling.

The table below outlines a potential synthetic sequence for a Suzuki cross-coupling reaction.

StepDescriptionReagents and ConditionsIntermediate/Product
1Protection and BrominationAcetic anhydride; then Br₂, FeBr₃N-acetyl-3-bromo-5-(aminomethyl)-2-methylbenzoic acid
2Suzuki Cross-CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °CN-acetyl-3-aryl-5-(aminomethyl)-2-methylbenzoic acid
3DeprotectionAq. HCl, heat3-Aryl-5-(aminomethyl)-2-methylbenzoic acid

Synthesis of Advanced Molecular Probes and Conjugates Utilizing this compound

The distinct functional handles of this compound make it an excellent building block for the synthesis of advanced molecular probes and bioconjugates. The amino and carboxylic acid groups provide orthogonal points for attachment to fluorophores, quenchers, linkers, or biomolecules.

Fluorescent Probes: The aminomethyl group can be readily coupled with fluorescent dyes that contain an activated ester (like an NHS ester) or an isothiocyanate group. The carboxylic acid can be activated (e.g., as an NHS ester) and reacted with an amino-functionalized fluorophore. The choice of conjugation strategy depends on the desired architecture of the final probe.

Bioconjugates: The ability to link this molecule to biological macromolecules is of significant interest. The carboxylic acid can be coupled to lysine residues on proteins, while the amino group can be reacted with carboxyl groups on the biomolecule using standard carbodiimide chemistry (e.g., EDC/NHS). The rigid benzoic acid core acts as a well-defined spacer between the biomolecule and another functional moiety.

A typical synthetic approach for creating a fluorescently labeled peptide conjugate is presented below.

StepReactant 1Reactant 2Coupling ReagentsProduct
1This compoundFluorescein-NHS esterDIPEA, DMFFluorescein-labeled this compound
2Product from Step 1Peptide with N-terminal amineEDC, NHS, DMFFluorescently labeled peptide conjugate

This strategic functionalization allows for the precise positioning of reporter groups and payloads, making this compound a valuable component in the design of sophisticated tools for chemical biology and medicinal chemistry.

Advanced Spectroscopic Characterization and Computational Investigations of 5 Aminomethyl 2 Methylbenzoic Acid

Quantum Chemical and Molecular Modeling Studies of 5-(Aminomethyl)-2-methylbenzoic acid

Quantum chemical and molecular modeling studies are powerful computational tools used to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, these studies would provide invaluable insights into its intrinsic properties.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis

Theoretical investigations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), are standard for elucidating the electronic properties of organic molecules. youtube.com Such an analysis for this compound would involve optimizing the molecule's geometry to its lowest energy state.

From the optimized structure, key electronic parameters would be calculated. The distribution of electron density would reveal the most electron-rich and electron-deficient areas of the molecule, indicating sites prone to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution.

Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For related benzoic acid derivatives, these calculations have been performed to understand their stability and reactivity. youtube.com

Table 1: Hypothetical Calculated Electronic Properties for this compound This table is illustrative and based on typical values for similar compounds, as specific data for the target molecule is unavailable.

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.5 DMeasures overall polarity of the molecule

Conformational Preferences and Intramolecular Interactions

The presence of flexible groups, such as the aminomethyl and carboxylic acid moieties, allows for multiple spatial arrangements or conformations of this compound. Computational studies can predict the most stable conformers by calculating their relative energies.

A key aspect of this analysis would be the investigation of potential intramolecular hydrogen bonds. An intramolecular hydrogen bond could form between the carboxylic acid proton and the nitrogen of the aminomethyl group, or with the carbonyl oxygen. Such interactions significantly influence the molecule's shape, stability, and physicochemical properties. The presence and strength of these bonds are typically investigated using computational methods.

Reaction Mechanism Predictions and Transition State Analysis for Reactions Involving this compound

Computational chemistry can be employed to model the reaction pathways of this compound. For instance, the mechanism of its synthesis or its participation in further chemical transformations could be elucidated. This involves identifying the transition state structures, which are the highest energy points along a reaction coordinate.

By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a reaction. For example, computational studies on the aminolysis of methyl benzoate (B1203000) have detailed the transition states for different mechanistic pathways. sigmaaldrich.com A similar approach for this compound would provide fundamental understanding of its reactivity.

Application of Advanced Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Advanced spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic 1D NMR (¹H and ¹³C) provides primary structural information, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

For this compound, the following 2D NMR experiments would be crucial:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons.

Although specific multi-dimensional NMR data for this compound is not found in the literature, data for isomers like 2-Amino-5-methylbenzoic acid is available and serves as a reference. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound These are estimated values. Actual experimental values would be required for confirmation.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
COOH~12-13~170
C1-COOH-~130
C2-CH₃-~140
C3-H~7.8~132
C4-H~7.4~128
C5-CH₂NH₂-~135
C6-H~7.9~130
CH₃~2.5~20
CH₂~4.0~45
NH₂~3.5-

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental formula. When coupled with a fragmentation technique (like Electron Ionization, EI), it yields a unique fragmentation pattern that acts as a molecular fingerprint.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The subsequent fragmentation would likely involve characteristic losses of functional groups. Based on the fragmentation of similar benzoic acids, expected fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxylic acid group (•COOH).

Cleavage of the benzylic C-C bond to lose the aminomethyl group.

Decarboxylation (loss of CO₂).

A detailed analysis of these fragmentation pathways, supported by HRMS to confirm the composition of each fragment ion, would be essential for the unequivocal identification of the compound. Studies on the fragmentation of benzoic acid itself and its derivatives show characteristic losses, such as the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 for benzoic acid. docbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For this compound, the spectra would be a composite of vibrations from the carboxylic acid, aminomethyl, and methyl groups, as well as the substituted benzene (B151609) ring.

The analysis of related compounds, such as aminobenzoic acids and other substituted benzoic acids, provides a reliable framework for assigning the expected vibrational frequencies. researchgate.netucl.ac.uk

Carboxylic Acid Group (–COOH):

O–H Stretch: A very broad and intense absorption band is anticipated in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures commonly formed by carboxylic acids. ucl.ac.uk

C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch is expected in the region of 1680–1740 cm⁻¹. ucl.ac.uk Its exact position can be influenced by the degree of hydrogen bonding.

C–O Stretch and O–H Bend: Vibrations associated with the C–O stretching and in-plane O–H bending are expected in the 1210–1440 cm⁻¹ range, often coupled with other molecular vibrations.

Aminomethyl Group (–CH₂NH₂):

N–H Stretch: The primary amine will typically exhibit two bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N–H bonds.

N–H Scissoring: A moderate to strong absorption due to the scissoring (bending) vibration of the –NH₂ group is expected around 1590–1650 cm⁻¹.

CH₂ Vibrations: The methylene (B1212753) (–CH₂) group will show stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹.

Aromatic Ring and Methyl Group:

Aromatic C–H Stretch: These vibrations typically appear as weaker bands in the 3000–3100 cm⁻¹ region. ias.ac.in

C=C Ring Stretch: The benzene ring will produce characteristic stretching vibrations in the 1450–1600 cm⁻¹ range.

C–H Bends: Out-of-plane C–H bending vibrations of the substituted ring give rise to strong bands in the 700–900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Methyl C–H Vibrations: Asymmetric and symmetric stretching of the –CH₃ group occur in the 2850–2975 cm⁻¹ range, with bending vibrations appearing around 1375 cm⁻¹ and 1450 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is crucial. While polar groups like C=O and O–H yield strong IR signals, the symmetric vibrations of the aromatic ring often produce strong signals in the Raman spectrum. ias.ac.in For instance, the ring breathing mode, a symmetric vibration of the entire benzene ring, is typically a prominent feature in the Raman spectrum of benzoic acid derivatives. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO–H Stretch (H-bonded)2500 - 3300 (very broad)IR
Carboxylic AcidC=O Stretch1680 - 1740IR (Strong)
Carboxylic AcidC–O Stretch / O–H Bend1210 - 1440IR/Raman
Amino GroupN–H Asymmetric & Symmetric Stretch3300 - 3500IR/Raman
Amino GroupN–H Scissoring Bend1590 - 1650IR
Aromatic RingAromatic C–H Stretch3000 - 3100IR/Raman (Weak)
Aromatic RingC=C Ring Stretch1450 - 1600IR/Raman
Aromatic RingC–H Out-of-plane Bend700 - 900IR (Strong)
Methyl/MethyleneC–H Stretch2850 - 2975IR/Raman

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted based on the well-documented structures of analogous substituted benzoic acids. ias.ac.in

It is highly probable that this compound molecules would crystallize to form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. This head-to-head arrangement involves two O–H···O hydrogen bonds, creating a characteristic eight-membered ring motif. This dimerization is a predominant structural feature in the vast majority of crystalline carboxylic acids.

The interplay between the robust carboxylic acid dimerization and the secondary amine-to-carboxyl hydrogen bonding would be the defining feature of the crystal engineering of this compound. The specific geometry of the benzene ring and the steric hindrance from the methyl group at the 2-position would further dictate the final packing arrangement.

Table 2: Expected Hydrogen Bonding Interactions in Crystalline this compound

DonorAcceptorType of InteractionExpected Role in Crystal Structure
Carboxyl O–HCarboxyl C=OStrong Intermolecular H-BondFormation of primary centrosymmetric dimers
Amino N–HCarboxyl C=OIntermolecular H-BondCross-linking of dimers into sheets or 3D networks
Amino N–HCarboxyl O–HIntermolecular H-BondCross-linking of dimers into sheets or 3D networks

Research Applications and Utility of 5 Aminomethyl 2 Methylbenzoic Acid in Chemical Sciences

5-(Aminomethyl)-2-methylbenzoic acid as a Versatile Building Block in Complex Organic Synthesis

The utility of a molecule in complex organic synthesis is largely defined by its functional group tolerance, reactivity, and the stereochemical possibilities it presents. This compound is a quintessential example of a versatile building block, possessing both a nucleophilic aminomethyl group and an electrophilic carboxylic acid. semanticscholar.org This bifunctionality allows for sequential or orthogonal chemical modifications, making it a valuable starting material for the synthesis of more elaborate molecular architectures.

The presence of the aromatic ring provides a rigid scaffold, which is a desirable feature in the construction of molecules with well-defined three-dimensional structures. Carboxylic acids, particularly those produced through biotechnological or "green" methods, are considered valuable building blocks for creating new chiral entities and complex heterocyclic systems. nih.gov The dual functionality of aminobenzoic acid derivatives enables their use in creating a wide array of compounds, from simple amides and esters to complex macrocycles and polymers.

Natural products often feature complex architectures that are challenging to replicate synthetically. Small, functionalized aromatic molecules frequently serve as key starting points or fragments in the total synthesis of these compounds. The structure of this compound, containing a substituted benzoic acid core, is analogous to motifs found in various biologically active molecules.

While direct examples of its use in the total synthesis of a specific natural product are not prominently documented, its potential is evident. The aminomethyl and carboxyl groups are ideal handles for peptide coupling reactions, allowing for the incorporation of this aromatic scaffold into peptide-based natural product analogs. This can be used to impart conformational rigidity or to probe structure-activity relationships. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and analyzed for their biological activities, demonstrating how the core benzoic acid structure can be readily modified. mdpi.com This approach is fundamental to creating analogs of natural products with improved properties.

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. rsc.org Chiral carboxylic acids and their derivatives are frequently employed as the backbone for privileged chiral ligands and catalysts. rsc.org Amino acids and their derivatives are particularly valued due to their natural chirality and their ability to coordinate with transition metals. mdpi.com

This compound, while achiral itself, serves as an excellent precursor for the synthesis of chiral ligands. The aminomethyl group can be reacted with chiral auxiliaries or used to build a larger chiral environment. For example, it could be acylated with a chiral carboxylic acid or used in a condensation reaction with a chiral aldehyde to form a Schiff base, which could then be reduced to a chiral secondary amine. The resulting chiral molecule, containing both a coordinating amine and a carboxylic acid, could then be used as a ligand for various metal-catalyzed asymmetric transformations. The development of cyclic alkyl amino carbene (CAAC) ligands, for instance, has shown that introducing chirality, even at positions alpha to the carbene, can lead to high enantioselectivities in reactions like conjugate borylations and ring-closing metathesis. nih.gov Similarly, constrained bicyclic β-amino acids have been developed as precursors for chiral catalysts used in aldol (B89426) and Henry reactions. nih.gov

Table 1: Potential Reactions for Chiral Ligand Synthesis

Reaction TypeReactant for Amino GroupResulting MoietyPotential Catalytic Application
Acylation Chiral Carboxylic AcidChiral AmideLewis Acid/Base Catalysis
Reductive Amination Chiral Aldehyde/KetoneChiral Secondary AmineTransition Metal Catalysis
Ring Formation Chiral EpoxideChiral Amino AlcoholAsymmetric Transfer Hydrogenation

Contributions of this compound to Ligand Design in Medicinal Chemistry

In medicinal chemistry, the design of small molecules that can bind with high affinity and selectivity to biological targets is a primary objective. The structural and electronic properties of this compound make it a valuable scaffold for ligand design. nih.gov The field extensively uses both structure-based and ligand-based design strategies to develop new therapeutic agents, often starting from simple, functionalized building blocks. researchgate.net

The compound's framework, featuring a substituted aromatic ring, is a common motif in many approved drugs. The aminomethyl group can act as a hydrogen bond donor, while the carboxylate can act as a hydrogen bond acceptor and engage in ionic interactions. The methyl group and the aromatic ring itself can participate in hydrophobic or van der Waals interactions within a protein's binding pocket.

Computational chemistry and structural biology have revolutionized the way ligands are designed. Molecular scaffolds form the core structure of a ligand, upon which various functional groups are appended to optimize binding to a specific biological target. This compound provides a rigid and predictable scaffold for such purposes.

Using computational docking simulations, chemists can model how this scaffold fits into the active site of a target protein. The defined vectors of its functional groups allow for the rational design of derivatives. For example, if a target protein has a nearby hydrophobic pocket, analogs could be designed by adding alkyl or aryl groups to the amine. If a hydrogen bond acceptor is required at a certain position, the carboxylic acid can be converted to an ester or amide. This rational, computer-aided drug design (CADD) process is crucial for developing potent and selective inhibitors for targets like 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases. researchgate.netnih.gov

To study receptor-ligand interactions, biophysical probes are often developed. These are typically molecules that have been modified to include a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radioactive isotope, without significantly altering their binding affinity for the target. The aminomethyl group of this compound is an ideal site for such modifications.

For instance, the amine can be readily coupled to a fluorescent dye like fluorescein (B123965) or a rhodamine derivative. The resulting fluorescent probe could then be used in non-clinical assays, such as fluorescence polarization or microscopy, to visualize receptor localization or to quantify binding events. Similarly, for use in Positron Emission Tomography (PET), a radiolabel like Carbon-11 could be incorporated. The development of novel PET probes for brain receptors, for example, often involves the derivatization of lead compounds to find candidates with suitable in vivo properties. nih.gov The linker chemistry used to attach these reporter groups is a critical aspect of probe design. unimi.it

Table 2: Potential Biophysical Probes

Probe TypeModification SiteReporter Group ExampleApplication
Fluorescent Probe Aminomethyl groupFluorescein isothiocyanate (FITC)Fluorescence Microscopy, Flow Cytometry
Biotinylated Probe Aminomethyl groupNHS-BiotinStreptavidin-based pulldown assays
Radiolabeled Probe Methyl or Ring CarbonCarbon-11 or Fluorine-18Positron Emission Tomography (PET) Imaging

The fundamental interactions that govern the binding of a ligand to a protein include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The functional groups on this compound allow it to participate in several of these interactions, making it a candidate for modulating protein function or inhibiting enzymes.

In in vitro mechanistic studies, this compound and its derivatives can be used to probe the specific interactions that are critical for binding. For example, by converting the carboxylic acid to a non-ionic methyl ester, the importance of the ionic interaction of the carboxylate can be tested. Similarly, N-acetylation of the aminomethyl group would eliminate its hydrogen-bonding capability as a donor. Such systematic modifications are key to understanding the mechanism of enzyme inhibition. Benzoic acid derivatives have been explored as inhibitors for various enzymes, where the substitution pattern on the aromatic ring dictates the potency and selectivity of inhibition. mdpi.com The study of how these molecules interact with targets provides crucial information for the development of more effective therapeutic agents. nih.gov

Integration of this compound in Material Science and Supramolecular Chemistry

The bifunctional nature of this compound, which contains both a carboxylic acid group and an aminomethyl group, theoretically allows it to act as a versatile building block in the construction of larger molecular architectures. The carboxylic acid can participate in reactions such as esterification and amidation, while the primary amine of the aminomethyl group can also form amide bonds or be involved in other coupling reactions. The relative positions of the methyl, aminomethyl, and carboxyl groups on the benzene (B151609) ring influence its geometry and potential for directed intermolecular interactions.

Despite these structural features, a thorough search of scholarly articles and patents did not yield specific examples or detailed research findings where this compound has been explicitly used in the following applications.

No published studies were identified that describe the use of this compound as a monomeric unit for the synthesis of polymers or dendrimers. While its structure is suitable for step-growth polymerization (e.g., to form polyamides), specific research detailing such processes, including reaction conditions, polymer properties, or characterization data, is not available. Similarly, its application as a core, branching unit, or surface molecule in dendrimer synthesis is not documented in the scientific literature.

There is no available research demonstrating the use of this compound as a component in the formation of self-assembled systems or nanomaterials. The potential for this molecule to form ordered structures through non-covalent interactions like hydrogen bonding (via its carboxyl and amino groups) or π-π stacking (via its aromatic ring) has not been explored in any documented studies. Consequently, there are no reports on its use in creating nanostructures such as nanotubes, vesicles, or self-assembled monolayers.

Role in Organometallic Chemistry and Catalysis

The functional groups of this compound suggest its potential utility as a ligand for metal complexes or as a precursor to organocatalysts. The amine and carboxylate groups can act as coordination sites for metal ions.

A review of the literature found no specific instances of this compound being used as a ligand precursor for the synthesis of transition metal complexes intended for catalytic applications. There are no published reports on the synthesis, characterization, or catalytic activity of organometallic complexes derived from this specific compound.

No research could be located that details the application of derivatives of this compound in the field of organocatalysis. The development of chiral or achiral catalysts from this molecule for use in asymmetric or other organic transformations has not been reported.

Future Perspectives and Emerging Research Directions for 5 Aminomethyl 2 Methylbenzoic Acid

Application in Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of 5-(aminomethyl)-2-methylbenzoic acid and its derivatives can be significantly enhanced through the adoption of flow chemistry and microreactor technologies. These approaches offer substantial advantages over traditional batch processing, including improved safety, higher yields, and greater scalability.

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, leading to more uniform reaction conditions and preventing localized temperature gradients that can lead to decomposition or side reactions. researchgate.netmdpi.com This is particularly advantageous for reactions that are highly exothermic. The synthesis of amino acid derivatives, for example, has been successfully demonstrated in microreactor systems, showcasing the potential for high conversion rates and selectivity. researchgate.netrsc.org The principles from the continuous flow synthesis of other benzoic acid derivatives, such as 2,2′-diselenobis(benzoic acid), which achieved excellent yields with short reaction times in water, could be adapted for the greener production of this compound. rsc.orgrsc.org

Interactive Table:

Table 1: Advantages of Flow Chemistry for the Synthesis of this compound
ParameterBatch ProcessingFlow Chemistry/Microreactors
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reaction volumes and superior temperature control. acs.org
ScalabilityChallenging to scale up, often requiring significant process redevelopment.Easily scalable by running the system for longer periods or by numbering-up (parallelizing) reactors. acs.org
Process ControlDifficult to precisely control temperature, mixing, and reaction time.Precise control over all reaction parameters, leading to higher reproducibility. rsc.org
Yield and PurityOften lower yields and higher levels of impurities due to non-ideal conditions.Higher yields and purity due to optimized reaction conditions and reduced side reactions. rsc.org
Green ChemistryGenerates more solvent waste and can be less energy-efficient.Reduced solvent usage, potential for solvent-free reactions, and higher energy efficiency. rsc.orgresearchgate.net

Advanced In Silico Screening and Machine Learning Approaches for Derivative Design

The design of novel derivatives of this compound with tailored properties can be accelerated through the use of advanced in silico screening and machine learning (ML) techniques. These computational methods allow for the rapid evaluation of vast virtual libraries of compounds, identifying candidates with high potential for desired biological activities or material properties before their actual synthesis.

In silico screening, also known as virtual screening, employs molecular docking simulations to predict the binding affinity of small molecules to a specific protein target. nih.govlabo-code.com This approach can be used to design derivatives of this compound that could, for example, act as inhibitors for a particular enzyme. The process involves creating a 3D model of the target protein and then computationally "docking" a library of virtual compounds into the active site. nih.gov The results are scored based on the predicted binding energy, allowing for the ranking of potential candidates. researchgate.net

Machine learning models can be trained on existing data sets of compounds with known properties to predict the activities of new, untested molecules. These models can learn complex structure-activity relationships and can be used to predict a wide range of properties, including binding affinity, solubility, and toxicity. researchgate.net For instance, an ML model could be developed to predict the antimicrobial or cytotoxic potential of various derivatives of this compound, guiding the synthesis of the most promising candidates. researchgate.net

Interactive Table:

Table 2: Virtual Screening Workflow for Derivative Design
StepDescriptionTools and Techniques
1. Target IdentificationIdentifying a biological target (e.g., a protein) relevant to a desired outcome.Literature review, bioinformatics databases.
2. Library GenerationCreating a virtual library of derivatives of this compound.Combinatorial chemistry software, chemical structure databases.
3. Molecular DockingSimulating the binding of each virtual compound to the target protein. nih.govAutoDock, PyRx, Schrödinger Suite. labo-code.comresearchgate.net
4. Scoring and RankingRanking the compounds based on their predicted binding affinity and other properties.Scoring functions within docking software, machine learning models.
5. Hit Selection and Experimental ValidationSelecting the most promising candidates for synthesis and experimental testing.Laboratory synthesis and in vitro assays.

Elucidation of Novel Biological Interactions via High-Throughput Biophysical Techniques (Non-Clinical)

Understanding the non-clinical biological interactions of this compound and its derivatives is crucial for uncovering their potential applications. High-throughput biophysical techniques provide a powerful toolkit for characterizing these interactions at a molecular level.

These techniques can measure the binding affinity, kinetics, and thermodynamics of a small molecule interacting with a biological target, such as a protein or nucleic acid. worldscientific.comnih.gov This information is invaluable for understanding the mechanism of action and for guiding the optimization of lead compounds.

Several orthogonal biophysical methods can be employed in a screening cascade. nih.gov For instance, Differential Scanning Fluorimetry (DSF), or thermal shift assay, can be used as a primary screen to quickly identify compounds that bind to and stabilize a target protein. nih.gov Hits from the primary screen can then be validated and further characterized using more information-rich techniques like Surface Plasmon Resonance (SPR), which provides real-time kinetic data on binding and dissociation, and Isothermal Titration Calorimetry (ITC), which directly measures the thermodynamics of binding. nih.govnumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the binding interaction at an atomic level. numberanalytics.com

Interactive Table:

Table 3: Comparison of High-Throughput Biophysical Techniques
TechniquePrincipleInformation ObtainedThroughput
Differential Scanning Fluorimetry (DSF)Measures changes in protein thermal stability upon ligand binding. nih.govBinding (yes/no), thermal shift (ΔTm).High
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface. nih.govBinding affinity (Kd), kinetics (kon, koff). numberanalytics.comMedium to High
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during binding. nih.govBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). numberanalytics.comLow to Medium
Nuclear Magnetic Resonance (NMR) SpectroscopyMonitors changes in the NMR spectrum of the protein or ligand upon binding. numberanalytics.comBinding site, structural changes, affinity.Low

Exploration of Self-Healing and Responsive Materials Incorporating this compound

The bifunctional nature of this compound, with its amine and carboxylic acid groups, makes it an excellent candidate for incorporation into self-healing and responsive materials. These "smart" materials can autonomously repair damage or change their properties in response to external stimuli.

Self-healing polymers can be designed to mimic biological systems, repairing cracks and damage to extend the material's lifespan. google.com The amine and carboxylic acid groups of this compound can participate in non-covalent interactions, such as hydrogen bonding, which can act as reversible cross-links in a polymer network. nih.gov When the material is damaged, these bonds can break and reform, allowing the material to heal. The incorporation of amine and hydroxyl groups has been shown to impart self-healing properties in polymeric materials. nih.gov

Responsive materials, or "smart" materials, can change their chemical or physical properties in response to stimuli like pH, temperature, or light. wisc.edu The carboxylic acid and amine groups of this compound are pH-responsive. At low pH, the amine group will be protonated (NH3+), and at high pH, the carboxylic acid group will be deprotonated (COO-). This change in ionization state can be used to trigger changes in the material's properties, such as swelling or shrinking in hydrogels, or the release of an encapsulated payload. Polymers containing carboxylic acid groups are known to exhibit pH-responsive behavior. researchgate.net

Interactive Table:

Table 4: Potential Responsive Behaviors of Materials Incorporating this compound
StimulusFunctional Group InvolvedPotential ResponseApplication
pH ChangeCarboxylic acid and Aminomethyl groupSwelling/deswelling, drug release, change in surface charge.Drug delivery, sensors, smart coatings.
Temperature ChangeHydrogen bonding networkPhase transition, change in solubility.Thermo-responsive actuators, smart textiles.
Ionic StrengthCarboxylic acid and Aminomethyl groupChanges in polymer conformation and hydrogel volume.Biomaterials, environmental remediation.

Development of Novel Analytical Methodologies for Detection and Quantification

The development of sensitive and selective analytical methods is essential for the detection and quantification of this compound in various matrices, from reaction mixtures to biological samples in non-clinical research.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of small molecules. For aminobenzoic acid isomers, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective in achieving baseline separation. helixchrom.comsielc.com An HPLC method coupled with mass spectrometry (LC-MS) would provide high sensitivity and specificity for the quantification of this compound, even in complex samples. researchgate.net The development of such a method would require careful optimization of the mobile phase composition, column chemistry, and mass spectrometer parameters.

Another promising avenue is the development of novel biosensors for the real-time detection of this compound. Biosensors offer the potential for rapid, on-site analysis without the need for extensive sample preparation. Electrochemical biosensors, for instance, have been developed for the detection of other aminobenzoic acids. nih.gov A biosensor for this compound could be designed based on enzymes that specifically interact with the compound or by using synthetic receptors. Recently, a synthetic biosensor was developed in yeast for the detection of benzoic acid derivatives, demonstrating the feasibility of this approach. nih.gov

Interactive Table:

Table 5: Key Parameters for HPLC Method Validation
ParameterDescriptionAcceptance Criteria
SpecificityThe ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from other peaks.
LinearityThe ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
AccuracyThe closeness of the test results obtained by the method to the true value.Recovery should be within 80-120%.
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.

Q & A

Basic: What are the standard synthetic protocols for 5-(Aminomethyl)-2-methylbenzoic acid, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves functionalizing 2-methylbenzoic acid with an aminomethyl group. A common approach is reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride under controlled pH (7–8) to minimize side reactions . Optimization includes:

  • Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition.
  • Catalyst selection : Use Pd/C or Raney nickel for efficient hydrogenation of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Advanced: How can researchers address regioselectivity challenges during the introduction of the aminomethyl group to 2-methylbenzoic acid?

Answer:
Regioselectivity is influenced by steric and electronic factors. To favor substitution at the 5-position:

  • Directing groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at undesired positions, then reduce post-amination .
  • Metal coordination : Use Cu(I) catalysts to stabilize transition states, enhancing 5-position reactivity .
  • Computational modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions . Validate outcomes via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .

Basic: What solvent systems are recommended for solubility studies of this compound?

Answer:
Prioritize polar aprotic solvents (DMSO, DMF) or alcohols (ethanol, methanol) due to the compound’s carboxylic acid and aminomethyl moieties. For aqueous solubility:

  • Adjust pH to 7–9 using sodium bicarbonate to deprotonate the carboxyl group .
  • Use co-solvents (e.g., 20% PEG-400 in water) for enhanced dissolution .

Advanced: How can researchers predict and resolve discrepancies in solubility data for benzoic acid derivatives like this compound?

Answer:
Apply the Abraham solvation model to correlate experimental solubility with solute descriptors (e.g., S = 0.840, A = 0.420 for 2-methylbenzoic acid ). Key steps:

  • Measure logP values via shake-flask method (octanol/water).
  • Validate using Abraham’s equation:
    log₁₀(S) = c + e·E + s·S + a·A + b·B + v·V
    where E, S, A, B, V are solute descriptors, and c, e, s, a, b, v are solvent-specific coefficients .
  • Address outliers by verifying purity (>98% via HPLC ) and solvent polarity mismatches.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aminomethyl (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • FT-IR : Confirm carboxyl (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
  • Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced: How can degradation pathways of this compound under varying pH and temperature conditions be systematically analyzed?

Answer:

  • Forced degradation studies :
    • Acidic conditions (0.1M HCl, 40°C): Monitor decarboxylation via loss of CO₂ (TGA) and HPLC .
    • Oxidative stress (3% H₂O₂): Detect quinone formation using UV-Vis (λ = 280 nm) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Answer:
Store at –20°C under inert gas (argon) in amber glass vials to prevent:

  • Hydrolysis : Minimize moisture exposure (use desiccants) .
  • Oxidation : Add BHT (0.01% w/w) as an antioxidant .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

  • Crystal growth : Use slow evaporation from ethanol/water (7:3) at 4°C .
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL-2018 .
  • Validation : Check for hydrogen bonding (N–H⋯O, ~2.8 Å) and torsion angles to confirm stereochemistry .

Tables

Table 1: Solubility Data for 2-Methylbenzoic Acid (Model Compound) in Organic Solvents

Solventlog₁₀(S)Temperature (°C)
Ethanol–0.9225
1-Octanol–1.7825
Tetrahydrofuran–0.4525

Table 2: Abraham Model Parameters for 2-Methylbenzoic Acid

DescriptorValue
S0.840
A0.420
B0.440
L4.6770

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.